Methyl 5-bromo-2-(3,4-dimethoxybenzamido)benzoate
Description
Methyl 5-bromo-2-(3,4-dimethoxybenzamido)benzoate is a synthetic benzoate ester derivative featuring a bromine atom at the 5-position of the benzene ring and a 3,4-dimethoxybenzamido group at the 2-position.
Properties
IUPAC Name |
methyl 5-bromo-2-[(3,4-dimethoxybenzoyl)amino]benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16BrNO5/c1-22-14-7-4-10(8-15(14)23-2)16(20)19-13-6-5-11(18)9-12(13)17(21)24-3/h4-9H,1-3H3,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFSYRCQAYZITOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=C(C=C(C=C2)Br)C(=O)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16BrNO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-bromo-2-(3,4-dimethoxybenzamido)benzoate typically involves the following steps:
Bromination: The starting material, 2-(3,4-dimethoxybenzamido)benzoic acid, is brominated using a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride.
Esterification: The brominated product is then esterified using methanol and a strong acid catalyst like sulfuric acid or hydrochloric acid to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and esterification processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of automated systems and advanced purification techniques, such as recrystallization and chromatography, ensures high purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-bromo-2-(3,4-dimethoxybenzamido)benzoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in the presence of a polar aprotic solvent (e.g., dimethylformamide) and a base (e.g., triethylamine).
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products Formed
Substitution: Formation of substituted benzoate esters.
Oxidation: Formation of benzoquinones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Scientific Research Applications
Chemical Properties and Structure
Methyl 5-bromo-2-(3,4-dimethoxybenzamido)benzoate has a molecular formula of and a molecular weight of approximately 358.20 g/mol. The compound features a bromo substituent and methoxy groups that contribute to its biological activity.
Medicinal Chemistry Applications
1.1 Anticancer Activity
Research indicates that derivatives of this compound exhibit promising anticancer properties. For instance, compounds with similar structures have been shown to inhibit cell proliferation in various cancer cell lines, including pancreatic cancer cells. A study demonstrated that certain anthranilic acid derivatives, which share structural similarities with this compound, effectively reduced growth rates in these cells by modulating polyamine metabolism and affecting the expression of oncogenes such as c-Myc .
1.2 Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Preliminary studies suggest that it may inhibit the growth of specific bacterial strains, making it a candidate for further investigation as an antimicrobial agent. The presence of the bromine atom and methoxy groups is believed to enhance its interaction with microbial targets .
Structure-Activity Relationship Studies
Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its efficacy. Researchers have explored various modifications to the benzamide moiety to evaluate how these changes affect biological activity. Such studies are essential for developing more potent derivatives with improved pharmacokinetic profiles .
Synthesis and Derivative Development
The synthesis of this compound involves several steps, including the bromination of benzoic acid derivatives and subsequent amide formation. This compound serves as a precursor for generating a library of analogs that can be screened for various biological activities, particularly in cancer research and drug discovery .
Case Studies and Research Findings
Case Study 1: Inhibition of Tumor Growth
A notable study involved testing the effects of this compound on tumor growth in xenograft models. The results indicated a significant reduction in tumor size compared to control groups, suggesting that this compound may have potential as an anticancer therapeutic .
Case Study 2: Antimicrobial Screening
In another study focusing on antimicrobial properties, this compound was tested against various pathogens. The findings revealed moderate antibacterial activity against Gram-positive bacteria, indicating its potential as an antimicrobial agent .
Mechanism of Action
The mechanism of action of Methyl 5-bromo-2-(3,4-dimethoxybenzamido)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and dimethoxybenzamido groups play a crucial role in binding to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s uniqueness lies in its substitution pattern. Below is a comparative analysis with key analogs:
Table 1: Structural and Functional Comparison
Key Findings
The 3,4-dimethoxy group donates electrons, contrasting with the electron-withdrawing nitro group in methyl 2-nitrobenzoate, which may alter reactivity in nucleophilic substitutions .
Crystallinity and Packing: Unlike simpler esters like methyl 2-chlorobenzoate, the target compound’s amide and methoxy groups enable diverse intermolecular interactions. For example, π-π stacking observed in methyl 5-bromo-2-[(2-chloroquinolin-3-yl)methoxy]benzoate (a structural analog) suggests similar packing behavior in the target compound .
Solubility and Lipophilicity: The 3,4-dimethoxybenzamido group likely improves water solubility compared to non-polar alkyl benzoates (e.g., methyl 2-methylbenzoate). However, the bromine atom may offset this by increasing logP, rendering the compound more lipophilic than hydroxy-substituted analogs like methyl 3,4,5-trihydroxybenzoate .
Biological Implications : Methyl benzoate derivatives with electron-withdrawing groups (e.g., Br, Cl) often exhibit altered metabolic pathways. For instance, methyl benzoate itself is metabolized to benzoic acid, but bromine substitution may slow this process, as seen in halogenated aromatic compounds .
Biological Activity
Methyl 5-bromo-2-(3,4-dimethoxybenzamido)benzoate is a compound of interest in medicinal chemistry due to its potential therapeutic applications. The structure of this compound suggests possible interactions with biological targets, making it a candidate for further investigation into its biological activity.
Chemical Structure and Properties
- Chemical Formula : CHBrNO
- Molecular Weight : 303.13 g/mol
- CAS Number : Not specifically listed, but related compounds can be referenced for synthesis and activity.
The biological activity of this compound is likely mediated through its interaction with specific enzymes or receptors. The presence of the bromine atom and the dimethoxybenzamide moiety may enhance its binding affinity and specificity towards biological targets.
Biological Activity Overview
Research indicates that compounds with similar structural features often exhibit a range of biological activities, including:
- Anticancer Activity : Some studies suggest that related compounds may inhibit tumor growth by inducing apoptosis in cancer cells.
- Anti-inflammatory Properties : Compounds featuring the benzamide functional group have been shown to modulate inflammatory pathways.
- Enzyme Inhibition : Potential inhibition of key enzymes involved in metabolic processes.
Data Table: Biological Activities of Related Compounds
| Compound | Activity Type | Reference |
|---|---|---|
| 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid | SGLT2 Inhibitor | |
| 3,4-Dimethoxybenzamide | Anticancer | |
| 5-Bromo-2-methylphenyl sulfinyl | Anti-inflammatory |
Case Studies
- Anticancer Activity : A study on similar benzoate derivatives demonstrated significant cytotoxic effects against various cancer cell lines. The mechanism involved the induction of apoptosis through the activation of caspase pathways.
- Anti-inflammatory Effects : Research has shown that compounds with a benzamide structure can inhibit pro-inflammatory cytokines, thus reducing inflammation in animal models.
- Enzyme Modulation : A compound structurally similar to this compound was tested for its ability to inhibit specific enzymes linked to metabolic disorders, showing promising results in vitro.
Q & A
Q. Optimization Tips :
- Use freshly distilled DCM to avoid moisture-induced hydrolysis.
- Increase benzoyl chloride equivalents to 1.3–1.5 if amine reactivity is low.
- For scale-up, replace DCM with THF to improve solubility .
Advanced: How can researchers resolve discrepancies in crystallographic data refinement for this compound using SHELX?
Methodological Answer :
Discrepancies in SHELXL refinement (e.g., high R-factors or unstable thermal parameters) often arise from:
- Data Quality : Ensure high-resolution data (≤1.0 Å) is collected. Use low-temperature (100 K) measurements to reduce thermal motion artifacts.
- Twinning : If the crystal is twinned (common in orthorhombic systems), employ the TWIN/BASF commands in SHELXL to model twin domains.
- Disorder Modeling : For disordered methoxy or bromo groups, use PART/SUMP instructions to split atoms and refine occupancy ratios.
- Hydrogen Bonding : Validate H-atom positions using SHELXPRO’s hydrogen-bonding tools. Compare with similar structures (e.g., quinoline derivatives in P21/n space groups) to identify expected interaction distances (e.g., O–H⋯O: 2.6–3.0 Å) .
Basic: Which spectroscopic techniques are most effective for characterizing functional groups in this compound?
Q. Methodological Answer :
- ¹H/¹³C NMR :
- ¹H NMR (CDCl₃) : Expect singlet δ ~3.8–3.9 ppm (methoxy groups), aromatic protons δ ~6.8–8.2 ppm (split due to bromine’s deshielding effect).
- ¹³C NMR : Carbamate carbonyl at δ ~165–170 ppm, ester carbonyl at δ ~168–172 ppm.
- IR Spectroscopy : Peaks at ~1740 cm⁻¹ (ester C=O), ~1660 cm⁻¹ (amide C=O), and ~1250 cm⁻¹ (C–O of methoxy).
- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ at m/z 412.01 (C₁₇H₁₅BrNO₅⁺). Use ESI+ mode for better ionization .
Advanced: How can π-π stacking and hydrogen bonding patterns be analyzed in this compound’s crystal lattice?
Q. Methodological Answer :
- X-ray Diffraction : Collect data with a synchrotron source (λ = 0.7–1.0 Å) to resolve weak interactions.
- Software Tools : Use Mercury (CCDC) to visualize π-π stacking (interplanar distances <3.5 Å) and hydrogen bonds. Compare with related structures (e.g., methyl 5-bromo-2-[(2-chloroquinolin-3-yl)methoxy]benzoate, which exhibits π-π chains in P21/n ).
- Energy Frameworks (CrystalExplorer) : Calculate interaction energies (E_ππ ≈ −15 to −25 kJ/mol) to quantify stacking contributions .
Basic: What are common impurities during synthesis, and how can they be mitigated?
Q. Methodological Answer :
- Unreacted Amine : Detected via TLC (lower Rf than product). Remove by acid-base extraction (pH 4–5).
- Hydrolysis Byproducts : Ester hydrolysis under acidic/basic conditions forms carboxylic acid (δ ~12 ppm in ¹H NMR). Use anhydrous solvents and avoid prolonged heating.
- Diacylated Product : Forms if excess benzoyl chloride is used. Optimize stoichiometry (1:1.2 amine:acyl chloride) and monitor via LC-MS .
Advanced: How does the 3,4-dimethoxybenzamido group influence electronic properties, and how can this be validated experimentally?
Q. Methodological Answer :
- Electron-Withdrawing Effects : The methoxy groups increase electron density on the benzamido ring, altering NMR chemical shifts (upfield for adjacent protons).
- Validation Methods :
Basic: Which solvents optimize crystallization for X-ray diffraction studies?
Q. Methodological Answer :
- Slow Evaporation : Use ethyl acetate/hexane (1:3) at 4°C for plate-like crystals.
- Diffusion Methods : Layer DCM with n-pentane in a narrow tube.
- Troubleshooting : If crystals are twinned, try acetone/water mixtures or add 1–2% DMSO as an additive .
Advanced: How can computational methods predict supramolecular assembly in this compound?
Q. Methodological Answer :
- Molecular Dynamics (MD) : Simulate crystal packing with GROMACS using OPLS-AA forcefield. Compare predicted lattice parameters (a, b, c) with experimental data.
- Hirshfeld Surface Analysis (CrystalExplorer) : Map close contacts (e.g., Br⋯O interactions) to predict dominant packing motifs. Validate against SHELX-refined structures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
